Product packaging for Seltorexant(Cat. No.:CAS No. 1293281-49-8)

Seltorexant

Cat. No.: B610775
CAS No.: 1293281-49-8
M. Wt: 407.4 g/mol
InChI Key: SQOCEMCKYDVLMM-UHFFFAOYSA-N
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Description

Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, potent and highly selective small-molecule antagonist of the human orexin-2 receptor (OX2R) . It demonstrates over 100-fold greater binding affinity for the OX2R over the orexin-1 receptor (OX1R), making it a valuable tool for probing the specific functions of OX2R signaling . The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating wakefulness, arousal, and the response to stress and emotional stimuli . By selectively blocking the OX2R, this compound helps normalize hyperarousal states, which are implicated in the pathophysiology of major depressive disorder (MDD) and insomnia . Pre-clinical and clinical studies have indicated that OX2R antagonism can reduce the stress-induced release of cortisol, providing a potential mechanism for its antidepressant effects . In clinical trials, this compound has shown promise in improving core depressive symptoms and sleep parameters, particularly in patients with MDD and co-morbid insomnia symptoms . Its pharmacokinetic profile is characterized by fast absorption and a relatively short elimination half-life of 2-3 hours, which is considered suitable for sleep-related research without next-day residual effects . This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22FN7O B610775 Seltorexant CAS No. 1293281-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCEMCKYDVLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293281-49-8
Record name Seltorexant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]-
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Seltorexant: a Selective Orexin 2 Receptor Antagonist Ox2ra

Mechanism of Action of Seltorexant

Downstream Effects on Orexin (B13118510) Neuron Activity and Arousal Pathways

By selectively blocking the OX2R, this compound modulates the downstream signaling pathways that are typically activated by orexin neuropeptides. Orexin neurons, located in the lateral hypothalamus, project widely to various brain regions that are crucial for maintaining wakefulness and arousal. patsnap.comneurologylive.com These regions include the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin). frontiersin.org

The binding of orexins to their receptors generally leads to neuronal excitation. neurologylive.com By antagonizing the OX2R, this compound reduces the excitatory drive in these arousal-promoting centers. patsnap.com This, in turn, diminishes wakefulness and helps to stabilize mood and reduce anxiety. patsnap.com This mechanism is particularly relevant for individuals with MDD, who often experience hyperarousal and sleep disturbances. patsnap.comjnj.com The targeted inhibition of the OX2R by this compound is thought to normalize the activity of these arousal pathways without the broader effects that might be seen with less selective agents. patsnap.comannualreviews.org

Preclinical Research on this compound

In Vivo Studies in Animal Models of Depression

Preclinical research has provided foundational evidence for the potential therapeutic effects of this compound in depression. patsnap.comtandfonline.com Animal models of stress and depression have suggested that OX2R antagonists may possess antidepressant-like activity. nih.gov These studies are crucial for understanding the compound's effects on complex behaviors related to mood and sleep.

Normalization of Sleep Patterns in Animal Models

In vivo studies in animal models have demonstrated that this compound can effectively normalize sleep patterns. patsnap.comnih.gov In rats, oral administration of this compound was shown to induce and prolong sleep in a dose-dependent manner. medchemexpress.comnih.gov Specifically, it led to a reduction in the latency to NREM sleep and an increase in the total time spent in NREM sleep. medchemexpress.comnih.gov These sleep-promoting effects were maintained even after repeated dosing over a seven-day period. medchemexpress.comnih.gov Importantly, the effects of this compound on sleep were absent in mice that genetically lacked the OX2R, confirming its mechanism of action. nih.gov While this compound primarily impacts NREM sleep, some studies have noted minimal effects on REM sleep. medchemexpress.com

Table 2: Effects of this compound on Sleep Parameters in Rodent Models

Animal Model Key Findings Reference
Sprague-Dawley Rats Dose-dependent induction and prolongation of sleep. Reduced latency to NREM sleep and increased NREM sleep time. Effects maintained after 7 days of repeated dosing. medchemexpress.comnih.gov
OX2R Knockout Mice No effect on sleep parameters, confirming the target-specific action of this compound. nih.gov
Reduction of Depressive-like Behaviors

Beyond its effects on sleep, preclinical studies have also indicated that this compound can reduce depressive-like behaviors in animal models. patsnap.com Research suggests a link between a dysregulated orexin system and mental health disorders. nih.gov While the exact nature of this relationship is complex and sometimes contradictory in the literature, there is evidence that inhibiting orexin neurons can lead to an increase in social interaction and a decrease in depressive behaviors in susceptible animals. noropsikiyatriarsivi.com Preclinical work has shown that this compound is effective as an antidepressant in animal models of human behavior, in addition to alleviating sleep disturbances and anxiety-like symptoms. tandfonline.com For instance, in rats subjected to chronic unpredictable mild stress, a model for depression, treatment with an orexin receptor antagonist was shown to reverse depressive-like behaviors. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Orexin-A
Orexin-B
Suvorexant
Lemborexant
Filorexant
Almorexant
Daridorexant
Vornorexant
Eszopiclone
Zolpidem
Diphenhydramine
Clomipramine
SB-649868
MK-1064
JNJ-54717793
Serotonin (B10506)
Norepinephrine
Histamine
Glutamate
Gamma-Aminobutyric Acid (GABA)
Cortisol
Effects on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

The orexin system is known to influence stress-sensitive brain regions, and hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis is considered a contributing factor to depression. nih.gov Orexin-2 receptors (OX2R) are notably expressed in the paraventricular hypothalamic nucleus, a key area for HPA axis regulation. nih.govresearchgate.net Research indicates that orexins can stimulate the HPA axis, leading to the release of adrenocorticotropic hormone (ACTH) and corticosterone. researchgate.netnih.gov

Studies in animal models have demonstrated that selective OX2R antagonists can prevent stress-induced HPA activation. nih.gov For instance, intracerebroventricular administration of this compound in mice was shown to prevent the stress-induced increase in ACTH levels. nih.gov Furthermore, this compound has been observed to inhibit stress-induced c-Fos expression in the paraventricular nucleus of the hypothalamus, a marker of neuronal activation. nih.gov In a clinical study, secondary analysis showed a decrease in the waking cortisol response in patients receiving a 20 mg dose of this compound, an effect not observed at a 40 mg dose or with a placebo. researchgate.net This suggests that this compound may help normalize HPA axis function, which is often dysregulated in major depressive disorder (MDD). researchgate.netnih.gov

Selectivity and Receptor Binding Profile

This compound is a highly selective orexin-2 receptor antagonist (OX2RA). wikipedia.orgncats.io In vitro studies have confirmed its high affinity for the human OX2R. nih.govncats.io The binding affinity is reported with a pKi value of 8.0 for the human OX2R. nih.govncats.io Comparatively, its affinity for the orexin-1 receptor (OX1R) is significantly lower, with a pKi of 6.1. ncats.io This translates to a selectivity ratio of approximately 100-fold for OX2R over OX1R. wikipedia.orgncats.io This high selectivity is a distinguishing feature of this compound compared to dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant, which target both OX1R and OX2R. wikipedia.org Further in vitro testing at a concentration of 1 mM showed no significant affinity for other receptors, transporters, or ion channels. nih.gov The potent functional activity of this compound at the OX2R has been demonstrated through in vitro assays measuring changes in intracellular calcium. nih.gov

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor pKi (human)
Orexin-2 Receptor (OX2R) 8.0

Brain Penetration Studies

For a centrally acting agent like this compound, the ability to cross the blood-brain barrier (BBB) is crucial. Studies have confirmed that this compound is CNS penetrant. nih.gov Following oral administration in rats, this compound crosses the BBB and binds to OX2Rs in the brain. nih.govtargetmol.com

Positron emission tomography (PET) imaging studies using a radiolabeled form of the compound, [18F]this compound, have been conducted in rodents to visualize and quantify its brain penetration. nih.govnih.gov These in vivo PET imaging studies demonstrated that [18F]this compound has suitable BBB penetration for imaging OX2R in the brain, with the highest brain uptake observed shortly after injection. nih.govpatsnap.com Ex vivo autoradiography has further confirmed the high binding affinity of [18F]this compound for OX2R in mouse brain slices. nih.govpatsnap.com However, these studies also indicated that this compound may be a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB. nih.govpatsnap.com Pretreatment with a P-gp inhibitor resulted in a significant increase in the brain uptake of [18F]this compound. nih.govpatsnap.com

Pharmacokinetic and Pharmacodynamic Characterization of this compound

Absorption and Distribution

This compound is characterized by rapid absorption following oral administration. nih.govwikipedia.org In humans, the time to reach maximum plasma concentration (Tmax) is typically observed between 0.3 to 1.5 hours. wikipedia.orgnih.gov Studies in healthy male subjects showed a mean Tmax ranging from 0.33 to 0.5 hours. nih.gov The absorption of this compound is estimated to be high and almost complete in humans (approximately 100%). eventscribe.net

The volume of distribution at a steady state has been reported, indicating its distribution throughout the body. nih.gov Plasma protein binding for this compound is estimated to be between 92-95%.

Metabolism and Excretion

This compound undergoes extensive metabolism in humans, rats, and dogs. eventscribe.net The primary metabolic pathway is through oxidation. eventscribe.net In humans, the main cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP3A4 and, to a lesser extent, CYP2C9. eventscribe.net Metabolism by CYP3A4 leads to the formation of the M16 metabolite (hydroxy-seltorexant), while CYP2C9 is involved in the formation of the M12 metabolite (hydroxymethyl-seltorexant). eventscribe.net In human plasma, the major circulating components are the unchanged drug and the M12 metabolite, with M16 and M23 (carboxy-seltorexant) present as minor metabolites. eventscribe.net

Excretion of this compound and its metabolites occurs through both feces and urine. eventscribe.net In humans, approximately 44% of the administered dose is recovered in the feces and 56% in the urine. eventscribe.net The unchanged drug constitutes a very small fraction of the dose in both feces (<1%) and urine (<1%) in humans, indicating that the clearance of this compound is primarily driven by metabolism. eventscribe.net The elimination half-life of this compound is relatively short, ranging from 2 to 3 hours. wikipedia.orgnih.gov

Polysomnographic Assessments of Sleep Parameters

Polysomnography (PSG) has been utilized in clinical trials to objectively measure the effects of this compound on various sleep parameters.

Latency to Persistent Sleep (LPS)

This compound has demonstrated a significant and dose-dependent reduction in Latency to Persistent Sleep (LPS), which is the time it takes to reach a continuous state of sleep. nih.govnih.gov

In a Phase 2b clinical trial involving patients with insomnia disorder, this compound at 10 mg and 20 mg doses showed a highly statistically significant improvement in LPS at Night 1 (p ≤0.001). The mean decrease from baseline in LPS at Night 1 was 50 minutes for the 10 mg dose and 48 minutes for the 20 mg dose, compared to a 15-minute decrease for placebo.

Another exploratory study in patients with major depressive disorder (MDD) and persistent insomnia found that single doses of 10, 20, and 40 mg of this compound significantly shortened LPS compared to placebo (p<0.001 for all doses). nih.gov The placebo least square mean for LPS was 61.05 minutes. nih.gov

Furthermore, a study in individuals with insomnia without psychiatric comorbidity showed that 40 mg of this compound resulted in a mean change from placebo in LPS of -18.8 minutes on Day 1/2 and -29.9 minutes on Day 5/6. nih.gov

Total Sleep Time (TST)

Clinical studies have shown that this compound can significantly increase Total Sleep Time (TST).

In an exploratory study with MDD patients suffering from persistent insomnia, all tested doses of this compound (10, 20, and 40 mg) resulted in a significantly longer TST compared to placebo. nih.gov

Similarly, in a study of individuals with insomnia without psychiatric comorbidity, 40 mg of this compound led to a mean increase in TST from placebo of 27.7 minutes on Day 1/2 and 37.9 minutes on Day 5/6. nih.gov

Wake After Sleep Onset (WASO)

This compound has been shown to reduce Wake After Sleep Onset (WASO), indicating improved sleep maintenance.

A key secondary endpoint in a Phase 2b trial for insomnia was WASO over the first 6 hours (WASO-6). At Night 1, both 10 mg and 20 mg doses of this compound led to an improvement in WASO-6 with a p-value of ≤0.005. The 20 mg dose also showed a significantly greater improvement in WASO-6 compared to zolpidem at Night 13 (11.6 minutes, p ≤0.019).

In a study on individuals with insomnia without psychiatric comorbidity, treatment with 40 mg of this compound resulted in a mean change from placebo in WASO of -11.1 minutes on Day 1/2 and -11.3 minutes on Day 5/6. nih.gov

Table 2: Polysomnographic Data for this compound in Insomnia (without psychiatric comorbidity)

Parameter Mean Change from Placebo (Day 1/2) Mean Change from Placebo (Day 5/6)
Latency to Persistent Sleep (LPS)-18.8 minutes-29.9 minutes
Total Sleep Time (TST)+27.7 minutes+37.9 minutes
Wake After Sleep Onset (WASO)-11.1 minutes-11.3 minutes
Data from a randomized Phase 2 study of 40 mg this compound. nih.gov

Clinical Development of Seltorexant

Phase I Clinical Trials

Phase I trials for seltorexant have been completed for the treatment of Major Depressive Disorder (MDD). drugbank.comwithpower.com These initial studies in humans are crucial for establishing the foundational safety profile of a new chemical entity.

Single and Multiple Ascending Dose Studies

Early-phase studies involved the administration of single and multiple ascending doses of this compound to healthy subjects and individuals with depression and/or insomnia. clinicaltrials.gov These studies are designed to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. In one such study, single doses ranging from 1 to 30 mg were investigated. researchgate.net Another trial assessed multiple doses, with the highest being 60 mg administered over 10 days. clinicaltrials.gov These trials help determine the pharmacokinetic profile of the drug. researchgate.net For instance, one study looked at the effects of single-dose this compound on electrocardiogram intervals in healthy adult participants. drugbank.com

Initial Safety and Tolerability Assessments

A primary focus of Phase I trials is to evaluate the safety and tolerability of the investigational drug. withpower.com Across the initial single and multiple dose studies, this compound was found to be well-tolerated in both healthy subjects and in patients with depression with comorbid insomnia. clinicaltrials.gov A study was also conducted to specifically assess the safety and tolerability of this compound as an adjunctive therapy to antidepressants in adolescents with MDD who have an inadequate response to a selective serotonin (B10506) reuptake inhibitor (SSRI) and psychotherapy. centerwatch.com

Biomarker Research in Early Phase Trials

Biomarkers are utilized in early-phase trials to explore the mechanism of action of a drug and to identify potential indicators of treatment response. centerwatch.comclinicaltrials.govcenterwatch.com For this compound, biomarker research was incorporated into a safety, efficacy, and biomarker study in participants with MDD. drugbank.com These studies help to understand the biological effects of the drug and can aid in planning later-phase trials.

Phase II Clinical Trials

Following the initial safety assessments in Phase I, this compound has progressed into Phase II clinical trials to further explore its efficacy and safety in patients with MDD. tandfonline.comdrugbank.com These trials often involve a larger number of participants and are designed to determine the optimal dosing and to gather more extensive safety and efficacy data. clinicaltrials.gov

Efficacy as Adjunctive Therapy in MDD with Inadequate Response to Antidepressants

A key area of investigation for this compound is its use as an adjunctive therapy for individuals with MDD who have not responded adequately to standard antidepressant treatments, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govnih.gov The aim is to see if adding this compound to an existing antidepressant regimen can lead to improved outcomes for these patients. nih.govnih.gov

To measure the effectiveness of this compound in reducing depressive symptoms, clinical trials have utilized standardized rating scales. The Montgomery-Åsberg Depression Rating Scale (MADRS) and the Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR) are two such scales. tandfonline.comnih.gov

In a Phase IIb adaptive dose-finding study, the efficacy of different doses of this compound (10 mg, 20 mg, and 40 mg) as an adjunctive therapy was evaluated. nih.govnih.gov The primary endpoint was the change from baseline in the MADRS total score at week 6. nih.govnih.gov

The results from this study showed a statistically significant and clinically meaningful reduction in depressive symptoms for the 20 mg dose of this compound compared to placebo. nih.govnih.gov The improvement in MADRS scores was particularly notable in patients who also had significant sleep disturbances at the beginning of the study. nih.govnih.gov

Another study reported that while this compound showed a decrease on the QIDS-SR, no dose was associated with a statistically significant decrease in depression relative to placebo. tandfonline.com However, other research indicated a trend towards mood improvement with the 40 mg dose as measured by the QIDS-SR. researchgate.net

Interactive Table: MADRS Score Changes in this compound Phase IIb Study nih.govnih.gov

Treatment GroupWeekLS Mean Difference from Placebo (90% CI)P-value
This compound 20 mg3-4.5 (-6.96, -2.07)0.003
This compound 20 mg6-3.1 (-6.13, -0.16)0.083
This compound 40 mg6-1.5 (-4.70, 1.63)Not Statistically Significant

LS Mean: Least-Squares Mean; CI: Confidence Interval

Impact on Sleep Disturbance (e.g., ISI)

This compound has demonstrated a significant and clinically meaningful impact on sleep disturbance in patients with Major Depressive Disorder (MDD). In a Phase 2b dose-finding study, patients were stratified based on their baseline Insomnia Severity Index (ISI) scores, with a score of ≥15 indicating significant sleep disturbance. nih.gov The results from this study highlighted that this compound, particularly at a 20 mg dose, led to a notable reduction in depressive symptoms, with a more pronounced effect observed in the subgroup of patients with baseline sleep disturbance. nih.govresearchgate.netnih.gov

Further evidence from a Phase 3 trial (MDD3001) confirmed these findings, showing that adjunctive this compound treatment resulted in improved sleep disturbance outcomes in adult and elderly patients with MDD and insomnia symptoms. jnj.com This study met all its primary and secondary endpoints, underscoring the therapy's potential to address the significant unmet need in this patient population. jnj.comclinicaltrialsarena.comprnewswire.com Patient-reported outcomes from this trial also indicated that adjunctive treatment with this compound improved sleep disturbances compared to placebo. jnjmedicalconnect.com

Efficacy in Patients with Baseline Sleep Disturbance

The efficacy of this compound is particularly evident in patients with MDD who present with baseline sleep disturbance. In a Phase 2b study, the improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6 was greater for patients with a baseline ISI score of ≥15 compared to those with an ISI score <15. nih.govnih.gov For the 20 mg this compound group, the least-squares mean difference versus placebo in the high-ISI subgroup was -4.9, whereas it was -0.7 in the low-ISI subgroup. nih.govresearchgate.net This suggests a larger treatment effect on depressive symptoms in patients with more significant sleep problems at the start of the trial. nih.govresearchgate.netnih.gov

A Phase 1b study also found that the improvement in depression severity with 20 mg of this compound was more significant in patients with higher baseline insomnia severity. nih.gov These findings are consistent across studies, indicating that the antidepressant effects of this compound are more pronounced in the presence of moderate to severe insomnia symptoms. nih.govresearchgate.net The correlation between baseline sleep disturbance and the therapeutic effect of this compound on sleep parameters further supports this observation. nih.gov

Dose-Finding and Dose-Response Relationships

Several studies have been conducted to determine the optimal dose of this compound and to understand its dose-response relationship. A Phase 2b adaptive dose-finding study initially randomized patients to receive 20 mg or 40 mg of this compound. nih.govnih.gov Following an interim analysis, the 40 mg dose was discontinued (B1498344), and a 10 mg dose was introduced alongside the 20 mg dose and placebo. nih.govresearchgate.netnih.gov The results showed that the 20 mg dose provided a clinically meaningful reduction in depressive symptoms, particularly in patients with sleep disturbance (ISI ≥ 15), while the 10 mg and 40 mg doses did not show the same level of efficacy. nih.govresearchgate.netnih.gov

In a separate dose-finding study focused on insomnia disorder without psychiatric comorbidity, this compound was evaluated at doses of 5 mg, 10 mg, and 20 mg. oup.com This study demonstrated a significant dose-response relationship for the primary endpoint, Latency to Persistent Sleep (LPS), at Night 1. oup.com The 10 mg and 20 mg doses showed a statistically significant improvement in LPS compared to placebo. oup.comneurologylive.com Specifically, the improvement in LPS at Night 1 compared to placebo was 12% for the 5 mg dose, 36% for the 10 mg dose, and 49% for the 20 mg dose. oup.com Similar dose-dependent benefits were observed for Wake After Sleep Onset over the first 6 hours (WASO-6). oup.com

An exploratory study in antidepressant-treated MDD patients with persistent insomnia also found a dose-dependent effect, with single doses of 10 mg, 20 mg, and 40 mg of this compound significantly improving sleep parameters compared to placebo. researchgate.net

Studies in Insomnia Disorder (without psychiatric comorbidity)

This compound has been investigated for the treatment of insomnia disorder in patients without comorbid psychiatric conditions. A Phase 2b, multicenter, double-blind, randomized, placebo-controlled dose-finding study evaluated the efficacy and safety of this compound in adults and elderly subjects with insomnia disorder. oup.com Participants were randomized to receive this compound (5 mg, 10 mg, or 20 mg), zolpidem, or a placebo for 17 days.

The primary endpoint, the change in Latency to Persistent Sleep (LPS) at Night 1, showed a significant dose-response relationship. oup.com The 10 mg and 20 mg doses of this compound demonstrated a statistically significant and clinically meaningful improvement in sleep induction compared to placebo. oup.comneurologylive.com For the key secondary endpoint, Wake After Sleep Onset over the first 6 hours (WASO-6) at Night 1, the 10 mg and 20 mg doses also showed significant improvements. oup.com Notably, the 20 mg dose of this compound showed greater improvement than zolpidem on LPS at both Night 1 and Night 13, and on WASO-6 at Night 13. oup.com

Another randomized, two-way crossover study in individuals with insomnia disorder without psychiatric comorbidity found that 40 mg of this compound for five days significantly increased sleep efficiency and total sleep time, while shortening LPS and wake after sleep onset compared to placebo. nih.govresearchgate.net

Exploratory Studies on Cognitive Function

Exploratory studies are underway to investigate the effects of this compound on cognitive function. tandfonline.com A multicenter, randomized, placebo-controlled, double-blind study is currently investigating the safety, tolerability, and clinical efficacy of this compound on behavioral and psychological symptoms of dementia in patients with probable Alzheimer's Disease. clinicaltrials.gov This study will include assessments of cognitive and functional testing. clinicaltrials.gov While the primary focus of many this compound trials has been on mood and sleep, the potential cognitive effects of this orexin-2 receptor antagonist are an area of ongoing research. tandfonline.com

Phase III Clinical Trials

Efficacy and Safety as Adjunctive Therapy for MDD with Insomnia Symptoms

Pivotal Phase 3 clinical trials have evaluated the efficacy and safety of this compound as an adjunctive therapy to baseline antidepressants in adult and elderly patients with Major Depressive Disorder (MDD) and insomnia symptoms. jnj.comclinicaltrialsarena.comprnewswire.com

The MDD3001 study, a randomized, double-blind, multicenter, placebo-controlled trial, demonstrated that this compound (20 mg) met all primary and secondary endpoints. jnj.comclinicaltrialsarena.comprnewswire.com The study showed a statistically significant and clinically meaningful improvement in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43, in patients who had an inadequate response to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) alone. jnj.comjnjmedicalconnect.compsychiatrictimes.comjnjmedicalconnect.com

Furthermore, the trial also demonstrated improved sleep disturbance outcomes. jnj.comclinicaltrialsarena.com Secondary endpoints that showed significant improvement with this compound included the MADRS without the sleep item (MADRS-WOSI) total score and the Patient-Reported Outcome Measurement Information System-Sleep Disturbance 8-item short form (PROMIS-SD-8a) T-score. jnjmedicalconnect.comjnjmedicalconnect.com Patient-reported outcomes also confirmed that adjunctive this compound improved depressive symptoms and sleep disturbances from the patient's perspective. jnjmedicalconnect.com

Another ongoing Phase 3 study is designed to evaluate the efficacy, safety, and maintenance effect of this compound compared with placebo as an adjunctive therapy in improving depressive symptoms in participants with MDD with insomnia symptoms who have had an inadequate response to current antidepressant therapy. janssen.com

Below are interactive data tables summarizing the findings from key clinical trials:

Table 1: Efficacy of this compound in MDD with Sleep Disturbance (Phase 2b) Data from a Phase 2b, randomized, placebo-controlled, adaptive dose-finding study.

Treatment Group Baseline ISI Change in MADRS Total Score (Week 6) - LS Mean Difference vs. Placebo (90% CI)
This compound 20 mg ≥ 15 -4.9 (-8.98, -0.80)
This compound 20 mg < 15 -0.7 (-5.16, 3.76)
This compound 40 mg ≥ 15 & < 15 Similar change vs. placebo in both subgroups

Source: nih.gov, researchgate.net, nih.gov

Table 2: Efficacy of this compound in Insomnia Disorder (Phase 2b) Data from a multicenter, phase 2b, double-blind, randomized, parallel-group, active- and placebo-controlled, 17-day dose-finding study.

Treatment Group Change in Latency to Persistent Sleep (LPS) at Night 1 - Advantage over Placebo (minutes) Change in Wake After Sleep Onset-6 (WASO-6) at Night 1 - Advantage over Placebo (minutes)
This compound 5 mg 16.4 14.6
This compound 10 mg 32.2 (p ≤0.001) 28.6 (p ≤0.005)
This compound 20 mg 36.6 (p ≤0.001) 28.6 (p ≤0.001)

Source:

Table 3: Efficacy of Adjunctive this compound in MDD with Insomnia (Phase 3 - MDD3001) Data from a phase 3, 6-week, multicenter, international, double-blind, randomized, placebo-controlled trial.

Outcome Measure LS Mean Difference vs. Placebo (95% CI) p-value
MADRS Total Score Change from Baseline to Day 43 -2.6 (-4.53, -0.74) 0.007
MADRS-WOSI Total Score Change from Baseline to Day 43 -2.0 (-3.75, -0.28) 0.023
PROMIS-SD-8a T-score Change from Baseline to Day 43 -3.7 (-5.48, -2.00) <0.001

Source: jnjmedicalconnect.com, psychiatrictimes.com, jnjmedicalconnect.com

Long-term Efficacy and Sustained Response

The long-term efficacy and sustained response of this compound are being evaluated in ongoing clinical trials. One such study includes a one-year open-label treatment phase to assess the long-term safety and tolerability of this compound as an adjunctive therapy for MDD. clinicaltrials.gov This trial is designed to follow a 43-day double-blind treatment phase, allowing for the collection of data on the durability of this compound's effects over an extended period. clinicaltrials.gov

Another study is designed to evaluate the efficacy of this compound in delaying the time to all-cause discontinuation of the study drug over a 6-month treatment period, providing insights into its long-term tolerability and sustained benefit. The hypothesis is that this compound will be superior to the comparator in maintaining treatment response over this extended duration. veeva.com Early evidence from Phase 2 trials in insomnia suggests that the positive effects of this compound on sleep parameters, such as Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO), are maintained at day 13, indicating a sustained response in the short-term. globenewswire.com

Comparative Studies with Other Adjunctive Therapies (e.g., Quetiapine (B1663577) XR)

This compound has been directly compared with other adjunctive therapies, most notably quetiapine extended-release (XR), in clinical trials for patients with MDD who have not responded adequately to first-line antidepressants. hra.nhs.ukinsurancenewsnet.comchicagoresearchcenter.com

Another study aims to evaluate the efficacy of this compound compared to quetiapine XR in achieving a treatment response, defined as a 50% or greater improvement in the baseline MADRS total score, after 26 weeks of adjunctive treatment. veeva.com This trial focuses on adults and elderly patients with MDD and insomnia symptoms who have had an inadequate response to SSRI or SNRI therapy. veeva.comhra.nhs.uk Quetiapine XR is an established adjunctive treatment for MDD, making this a significant head-to-head comparison. chicagoresearchcenter.com

Patient-Reported Outcomes (PROs) and Health-Related Quality of Life (HRQoL)

Patient Health Questionnaire-9 (PHQ-9)

The Patient Health Questionnaire-9 (PHQ-9) is a widely used, self-administered tool for assessing the severity of depressive symptoms based on the nine criteria for a major depressive episode in the DSM-IV. nih.gov Scores on the PHQ-9 range from 0 to 27, with higher scores indicating more severe depression. nih.gov

In a Phase 3 clinical trial, this compound showed a statistically significant improvement in the PHQ-9 total score compared to placebo. jnjmedicalconnect.com The least squares mean difference in the change from baseline for the PHQ-9 total score was -2.1 in favor of this compound. jnjmedicalconnect.com A Phase 2b study also utilized the PHQ-9 as an exploratory endpoint, with results showing that 26.2% of patients in the this compound 20 mg group achieved remission (defined as a PHQ-9 score <5) compared to 12.4% in the placebo group. nih.gov Furthermore, 49.2% of patients in the this compound 20 mg group were considered responders based on a ≥50% improvement in their PHQ-9 total score from baseline, versus 40.9% in the placebo group. nih.gov

A comparative study of this compound and quetiapine XR also includes the change from baseline in the PHQ-9 total score as an outcome measure to be assessed at week 26. insurancenewsnet.com

Table 2: Patient Health Questionnaire-9 (PHQ-9) Results

StudyMetricThis compound 20mgPlacebo
Phase 3LS Mean Difference from Baseline-2.1-
Phase 2bRemission Rate (PHQ-9 <5)26.2%12.4%
Phase 2bResponder Rate (≥50% improvement)49.2%40.9%
Patient Global Impression of Change (PGI-C)

In a Phase 3 trial of this compound, the PGI-C of Depression was assessed at Day 43. jnjmedicalconnect.com The results showed that a higher percentage of patients treated with this compound reported their condition as "somewhat better" or "much better" compared to those who received a placebo. jnjmedicalconnect.com Specifically, 46.5% of patients on this compound reported this level of improvement, in contrast to 29.3% of patients in the placebo group. jnjmedicalconnect.com

PROMIS-SD T-score

The Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance (PROMIS-SD) short form is a validated instrument used to measure self-reported sleep quality and disturbance. clinicaltrials.gov

In a pivotal Phase 3 study, this compound demonstrated a significant improvement in the PROMIS-SD T-score, which was a key secondary endpoint. jnjmedicalconnect.compsychiatrictimes.com The least squares mean difference in the change from baseline to day 43 for the PROMIS-SD T-score was -3.7 for this compound compared to placebo, with a p-value of less than 0.001, indicating a highly statistically significant reduction in sleep disturbance. jnjmedicalconnect.compsychiatrictimes.com A Phase 2b study also included the PROMIS-SD as an exploratory endpoint to evaluate changes in sleep disturbance over the course of the trial. nih.gov

Special Populations and Comparative Research

Research in Elderly Patient Populations

Seltorexant has been the subject of clinical investigation in adult and elderly populations, particularly for its potential as an adjunctive treatment for Major Depressive Disorder (MDD) with insomnia symptoms. jnj.comclinicaltrialsarena.com Phase 3 pivotal studies have included elderly participants to evaluate the compound's efficacy. jnj.comclinicaltrialsarena.compsychiatrictimes.comjanssen.com These trials assess the improvement of depressive symptoms and sleep disturbances in patients who have had an inadequate response to standard antidepressant therapies like Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). janssen.comclinicaltrials.gov

A specific Phase 1 pharmacokinetic study was conducted to compare this compound in healthy elderly (ages 65-75 and >75) and young non-Asian adult participants (ages 18-45). jnjmedicalconnect.com The findings from this open-label study indicated that the pharmacokinetics of this compound were similar between the healthy elderly and young non-Asian participant groups. jnjmedicalconnect.com This suggests that age did not have an apparent impact on the pharmacokinetic profile of this compound within the studied dose range. jnjmedicalconnect.com

The inclusion of elderly individuals in large-scale trials is crucial, as MDD and insomnia are prevalent in this demographic. The primary outcome in these studies is often the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. psychiatrictimes.com

Table 1: this compound Research in Elderly vs. Younger Adults

Study Type Participant Groups Key Finding Citation
Phase 3 Efficacy Trial (MDD3001) Adult and elderly patients with MDD and insomnia This compound demonstrated a statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes. jnj.com, clinicaltrialsarena.com

Studies in Specific Ethnic/Racial Groups

The influence of ethnicity on the effects of psychiatric medications is a critical area of research, as genetic factors, such as variations in cytochrome P450 (CYP) enzymes, can lead to different metabolic rates among populations. medcentral.com For instance, about 40% of individuals of Asian descent exhibit poor metabolism at one or more major CYP enzymes. medcentral.com

In the context of this compound, specific research has been undertaken to understand its properties across different ethnic groups. A Phase 1, open-label study was designed to evaluate the pharmacokinetics of this compound in non-Asian healthy elderly, young non-Asian adults, and healthy Japanese adult participants (ages 20-60). jnjmedicalconnect.com The results of this study indicated that ethnicity did not have an apparent impact on the pharmacokinetics of this compound. jnjmedicalconnect.com The pharmacokinetic profile was found to be similar in Japanese adults when compared to the non-Asian participants. jnjmedicalconnect.com

This proactive investigation into potential ethnic differences is a step toward ensuring a more comprehensive understanding of the compound's behavior across a diverse global population before its potential broad-scale use.

Potential for Personalized Medicine Approaches

This compound is being positioned at the forefront of a personalized medicine approach to treating depression. patsnap.combiospace.com The strategy moves away from a one-size-fits-all model by targeting a specific sub-population of patients: those with MDD who also present with significant insomnia symptoms. patsnap.comclinicalleader.com This approach is based on the hypothesis that hyperarousal, driven by the orexin (B13118510) system and manifesting as insomnia, is a key contributor to depression in this patient group. jnj.comclinicalleader.com

The clinical development program for this compound exemplifies this precision approach by segmenting trial participants based on these specific clinical symptoms. patsnap.combiospace.com The goal is to identify patients most likely to benefit from this compound by determining if they have persistent depressive symptoms alongside evidence of hyperarousal, such as difficulty falling or staying asleep. clinicalleader.com This allows for the selection of patients based on easily identifiable clinical endpoints rather than complex biomarkers. clinicalleader.com This strategy has the potential to be the first adjunctive antidepressant treatment that formally incorporates a personalized medicine approach based on a distinct clinical phenotype. clinicalleader.com

Future Directions in Seltorexant Research

Investigation of Long-term Functional Outcomes and Relapse Prevention

Clinical trials are underway to assess the long-term safety and tolerability of seltorexant as an adjunctive therapy. clinicaltrials.gov One study, for instance, includes a one-year open-label treatment phase to gather data on the sustained effects of the drug. clinicaltrials.gov Another key area of investigation is the time to first relapse. A pivotal study is designed to evaluate whether this compound can effectively delay the recurrence of depressive symptoms after an initial period of improvement. tandfonline.com This research is crucial for establishing this compound as a long-term management strategy for MDD.

Exploration of this compound in Other Psychiatric or Neurological Conditions

The mechanism of this compound, which involves the selective antagonism of the orexin-2 receptor (OX2R), suggests its potential applicability in a range of other conditions where hyperarousal and sleep disturbances are contributing factors. jnj.compatsnap.com

Anxiety Disorders

Preclinical studies have indicated that orexin (B13118510) receptor antagonists may have a role in mitigating anxiety-like behaviors. tandfonline.commdpi.com The orexin system is implicated in the body's stress response, and its modulation could offer a novel therapeutic avenue for anxiety disorders. mdpi.comnih.gov Specifically, the antagonism of orexin receptors has been shown to attenuate fear and anxiety-like behaviors in animal models. mdpi.com While some research has focused on the anxiolytic potential of orexin-1 receptor antagonists, there is growing interest in the role of OX2R antagonists like this compound. mdpi.comfrontiersin.org Further clinical trials are needed to determine the efficacy of this compound in treating various anxiety disorders in humans. mdpi.com

Cognitive Impairment Associated with MDD

Cognitive symptoms are a core component of MDD, and targeting these impairments is an important area of research. tandfonline.com The orexin system is known to be involved in regulating cognition, suggesting that this compound could have a beneficial impact. researchgate.netnih.gov One area of focus is on improving executive function, attention, learning, and memory, which are often compromised in individuals with depression. tandfonline.com Future studies will likely investigate the effects of this compound on these specific cognitive domains in patients with MDD.

Alzheimer's Disease and Related Dementias

The potential role of this compound in treating symptoms of Alzheimer's disease and other dementias has also been a subject of investigation. Specifically, a Phase II clinical trial was conducted to evaluate the efficacy of this compound in managing agitation and aggression in patients with probable Alzheimer's disease. biospace.compatsnap.comspringer.comfiercebiotech.com However, Johnson & Johnson has since discontinued (B1498344) the development of this compound for this particular indication. biospace.compatsnap.comfiercebiotech.com Despite this, the exploration of orexin antagonists in dementia continues, with a focus on addressing neuropsychiatric symptoms. nih.gov

Advanced Biomarker Identification and Validation

To advance a precision medicine approach in psychiatry, the identification and validation of biomarkers are crucial. jnj.com In the context of this compound research, biomarkers could help identify patient populations most likely to respond to treatment and provide objective measures of treatment efficacy. nih.gov

One study has already utilized biomarker data to explore the mechanistic hypotheses behind the drug's dose-response relationship. nih.gov This included measuring the waking cortisol response and analyzing polysomnography data to assess changes in sleep architecture. nih.gov Future research will likely expand on this to include a broader range of biomarkers, which could involve neuroimaging, electroencephalography (EEG), and molecular markers. centerwatch.comnih.gov The use of machine learning and other data science techniques may also be leveraged to analyze complex biomarker data and support a more precise application of this compound. jnj.comprnewswire.com

Novel Study Designs and Methodologies

The investigation of this compound is also benefiting from the implementation of innovative clinical trial designs. Adaptive dose-finding studies have been employed to efficiently determine the optimal dose of the drug. nih.govoup.com These designs allow for modifications to the trial protocol based on interim data, which can lead to more efficient and informative studies.

Furthermore, some trials are incorporating a placebo lead-in phase to enrich the study population with participants who are less responsive to placebo, thereby increasing the ability to detect a true drug effect. nih.gov The comparison of this compound to an active comparator, such as quetiapine (B1663577) XR, in a head-to-head trial is another example of a robust study design being used to evaluate its relative efficacy and safety. clinicaltrials.gov These advanced methodologies are essential for generating high-quality evidence to support the potential clinical use of this compound.

Interactive Data Table: Ongoing and Recent this compound Clinical Trials

Trial IdentifierPhaseCondition(s)InterventionStatusPrimary Outcome(s)
NCT04532749Phase 3Major Depressive Disorder with Insomnia SymptomsThis compound as adjunctive therapyOngoingChange in MADRS total score
NCT05307692Phase 2Alzheimer's Disease with Agitation/AggressionThis compoundCompletedSafety and tolerability
NCT04533529Phase 3Major Depressive Disorder with Insomnia SymptomsThis compound vs. Quetiapine XROngoingTreatment response rate
NCT03374475Phase 1bMajor Depressive DisorderThis compound monotherapyCompletedChange in HDRS17 score
NCT04513912Phase 3Major Depressive Disorder with Insomnia SymptomsThis compound as adjunctive therapyOngoingLong-term safety and relapse prevention

Machine Learning Applications in MDD Research

The integration of machine learning into clinical research is a promising frontier for personalizing MDD treatment. Johnson & Johnson, one of the developers of this compound, has indicated the use of innovative data science, including machine learning, to support a precision approach in their neuropsychiatry research. jnj.comprnewswire.com This approach aims to identify patient populations most likely to respond to a particular therapy.

While specific machine learning applications dedicated solely to this compound in MDD are not yet widely published, related research within the company provides a glimpse into the potential. For instance, a study protocol for a trial of this compound in Alzheimer's Disease mentions the use of a machine learning platform for health analytics. clinicaltrials.gov Such platforms can analyze complex datasets from clinical trials to identify novel biomarkers, predict treatment response, or uncover subtle patterns in patient-reported outcomes and physiological data. GlobalData also utilizes proprietary machine learning algorithms to track and predict the likelihood of approval and phase transition success rates for drugs like this compound, analyzing over a decade of historical data to inform these models. globaldata.com

Future applications in MDD research could involve using machine learning to:

Analyze baseline characteristics of patients to predict who will respond best to this compound as an adjunctive therapy.

Identify digital biomarkers from wearables or smartphone data that correlate with treatment response.

Model the complex interplay between sleep improvement and mood enhancement to better understand the therapeutic effects of this compound.

Further Elucidation of Biological Mechanisms of Action

While this compound is known to be a selective orexin-2 receptor (OX2R) antagonist, ongoing research seeks to provide a more detailed understanding of its downstream effects. jnj.comclinicaltrials.gov The orexin system is extensively connected throughout the brain, influencing not only sleep and wakefulness but also stress, reward, and cognitive functions. tandfonline.comnih.gov Further elucidation of this compound's mechanism is crucial for optimizing its use and identifying its full therapeutic potential.

Preclinical studies have laid some groundwork, showing that chronic stress can lead to increased orexin immunoreactivity in key brain regions. clinicaltrials.gov Orexin receptor antagonists have been shown in animal models to reverse stress-induced behavioral changes and normalize glucocorticoid receptor sensitivity, an effect likely mediated by the OX2R. clinicaltrials.gov The antagonism of the OX2R is thought to normalize hyperarousal states that contribute to both insomnia and depressive symptoms. hra.nhs.uk

Future research will likely focus on:

Investigating the precise neural circuits through which this compound exerts its antidepressant effects beyond sleep regulation.

Understanding the long-term neuroadaptations that may occur with chronic administration of an OX2R antagonist. tandfonline.com

Exploring the impact of this compound on other neurotransmitter systems that are dysregulated in MDD.

Real-World Effectiveness and Post-Marketing Surveillance Studies

The promising results from controlled clinical trials mark a critical step, but the true value of this compound will be determined by its performance in real-world clinical practice. Recent Phase 3 data from the MDD3001 study demonstrated that this compound, as an adjunctive therapy to standard antidepressants, led to statistically significant and clinically meaningful improvements in both depressive symptoms and sleep disturbances in patients who had an inadequate response to their current treatment. jnj.comprnewswire.comjnjmedicalconnect.com

The design of these late-stage trials provides a strong foundation for understanding its potential real-world effectiveness. For example, the NCT04533529 trial was a multicenter, international, randomized, placebo-controlled study that included a 6-week double-blind treatment phase. jnjmedicalconnect.com Another study (NCT05307692) is designed to assess long-term safety and tolerability in an open-label phase lasting up to a year, which will provide crucial data mimicking longer-term clinical use. clinicaltrials.gov

As this compound moves closer to potential regulatory approval, planning for post-marketing surveillance will be essential. i3cglobal.com These studies are conducted after a drug is approved and available to the public and are designed to:

Monitor for any rare or long-term adverse effects not detected in the limited timeframe of clinical trials.

Gather more information on the drug's safety, efficacy, and optimal use in a broader and more diverse patient population. clinicaltrials.gov

Assess its effectiveness in routine clinical care, outside the structured environment of a clinical trial.

A well-defined post-marketing surveillance plan will be critical for ensuring the long-term safety and benefit of this compound for patients with MDD. i3cglobal.com

Addressing Unanswered Questions and Research Gaps

Despite the significant progress in the development of this compound, several important questions and research gaps remain. Addressing these will be crucial for optimizing its clinical application and understanding its full therapeutic scope.

Orexin System Sensitivity in Chronic Stress

A key area requiring further investigation is the sensitivity of the orexin system in individuals exposed to chronic stress. tandfonline.com Preclinical research indicates that the orexin system is a major modulator of the body's stress response, with hypothalamic orexin neurons projecting to numerous stress-sensitive brain regions. nih.govub.edu While acute stress activates these neurons, less is known about the state of the orexin system under conditions of chronic, unrelenting stress, which is a common factor in the development and exacerbation of MDD. ub.edu

Some research suggests that chronic stress may lead to a downregulation of the orexin system, which could theoretically limit the effectiveness of an orexin receptor antagonist like this compound in certain patient populations. tandfonline.com Therefore, future studies should aim to investigate whether there are significant differences in orexin system sensitivity between MDD patients with a history of chronic stress and those without. tandfonline.com This could involve the use of biomarkers or neuroimaging techniques to stratify patients and could lead to more personalized treatment approaches.

Optimal Co-treatment Strategies

This compound is being developed as an adjunctive therapy for patients with MDD who have an inadequate response to first-line treatments like SSRIs or SNRIs. clinicaltrials.govhra.nhs.uk The successful Phase 3 trials have demonstrated its efficacy in this context. jnj.com However, the optimal strategies for combining this compound with other antidepressants are still being explored.

Current and future research needs to identify the most effective co-treatment strategies for appropriate patient populations. tandfonline.com This includes understanding:

Whether this compound has differential efficacy when combined with different classes of antidepressants.

The ideal timing for introducing this compound in a patient's treatment course.

How this compound compares to other approved adjunctive therapies.

One ongoing clinical trial (NCT042847922MDD3005) is directly addressing this by comparing this compound to quetiapine XR as an adjunctive treatment to an antidepressant over 26 weeks. hra.nhs.uk The results of such head-to-head comparator studies will be invaluable for clinicians in making informed decisions about treatment sequencing and combination therapies for patients with MDD and comorbid insomnia.

Q & A

Q. What is the mechanism of action of seltorexant, and how does it differ from traditional antidepressants?

this compound selectively antagonizes the orexin-2 receptor (OX2R), modulating the orexin system involved in regulating sleep-wake cycles and stress responses. Unlike SSRIs/SNRIs, which target monoamine systems, this compound addresses hyperarousal states in insomnia and depression by promoting sleep initiation and maintenance while preserving sleep architecture . Preclinical studies show >100-fold selectivity for OX2R over OX1R, with no significant off-target activity at 50 other receptors/transporters .

Q. What are the primary efficacy endpoints used in Phase 2b/3 trials for this compound in major depressive disorder (MDD)?

The primary endpoint in Phase 2b/3 trials is the change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 5. Secondary endpoints include sleep metrics (e.g., Insomnia Severity Index, ISI) and functional outcomes. Trials employ mixed-model repeated measures (MMRM) analyses with covariates such as baseline insomnia severity and treatment-by-time interactions to control for confounding factors .

Q. How is safety assessed in this compound clinical trials?

Safety analyses focus on treatment-emergent adverse events (TEAEs), discontinuation rates, and serious adverse events (SAEs). Trials use standardized tools (e.g., STOP-Bang Questionnaire) to screen for comorbidities like obstructive sleep apnea, which may interact with this compound’s sedative effects . In Phase 3 trials, TEAEs (e.g., somnolence, headache) occurred at rates comparable to placebo (36.0% vs. 40.3%), with low discontinuation rates (2.1% vs. 2.3%) .

Advanced Research Questions

Q. How do adaptive dose-finding designs (e.g., MCP-Mod) optimize dose-response characterization for this compound?

The MCP-Mod approach tests candidate dose-response models (linear, Emax, exponential, sigEmax) to identify optimal dosing. In Phase 2b trials, the sigEmax model suggested an inverted U-shaped curve, with 20 mg outperforming 10 mg and 40 mg doses in reducing MADRS scores. This method reduces sample size requirements while maintaining statistical power for dose selection .

Q. What methodological challenges arise when stratifying patients by baseline insomnia severity?

Stratification requires robust measurement of insomnia (e.g., ISI ≥15) to isolate this compound’s effects on MDD. In Phase 2b trials, the 20 mg dose showed significant MADRS improvement in patients with moderate/severe insomnia (LS mean difference vs. placebo: 4.9) but not in non-insomnia subgroups. Researchers must account for variability in insomnia trajectories during follow-up to avoid Type I errors .

Q. How do contradictory findings in dose-response relationships impact trial interpretation?

While 20 mg this compound showed superior efficacy in Phase 2b trials, Phase 3 data revealed comparable remission rates between 20 mg and 40 mg (NNT: 8 vs. 10). Researchers must evaluate whether higher doses introduce nonlinear pharmacokinetics or tolerance effects, necessitating pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What statistical adjustments are critical for analyzing longitudinal sleep and mood data?

Trials use ANCOVA for rank-transformed CGI-S scores and MMRM for repeated measures. Missing MADRS data are imputed as non-responders to avoid bias. Sensitivity analyses (e.g., tipping-point analysis) assess robustness of results to missing data assumptions .

Q. How can preclinical models inform this compound’s long-term safety profile?

Chronic toxicity studies in dogs revealed no genotoxicity or clinically significant cardiovascular effects. However, long-term human studies must monitor weight gain and daytime somnolence, particularly in comorbid populations (e.g., sleep apnea). Preclinical sleep architecture data (e.g., NREM latency reduction in rats) guide polysomnography metrics in clinical trials .

Q. What are the implications of this compound’s interaction with antidepressant therapies?

Co-administration with SSRIs/SNRIs improved remission rates in treatment-resistant MDD. Phase 3 trials (e.g., MDD3001) use adjunctive designs, requiring rigorous control of baseline antidepressant regimens. Researchers must assess pharmacokinetic interactions (e.g., CYP3A4 metabolism) and adjust dosing protocols accordingly .

Q. How do Phase 3 trial designs address limitations of earlier studies?

Phase 3 trials (e.g., NCT05516524) focus on MDD patients with moderate/severe insomnia and inadequate SSRI/SNRI response. These trials exclude placebo responders via a ≥20% MADRS improvement threshold during screening, reducing heterogeneity. Active comparators (e.g., quetiapine) control for nonspecific sedative effects .

Methodological Recommendations

  • For dose optimization : Use MCP-Mod with pre-specified model profiles to balance flexibility and Type I error control .
  • For subgroup analysis : Apply Bonferroni corrections when testing multiple strata (e.g., insomnia severity, age) to mitigate false positives .
  • For safety monitoring : Incorporate wearable devices (e.g., actigraphy) to objectively assess daytime somnolence and functional impairment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.